Triterpenoid

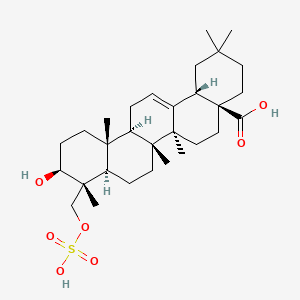

Descripción

A class of terpenes (the general formula C30H48) formed by the condensation of six isoprene units, equivalent to three terpene units.

Propiedades

Número CAS |

125343-14-8 |

|---|---|

Fórmula molecular |

C30H48O7S |

Peso molecular |

552.8 g/mol |

Nombre IUPAC |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-9-(sulfooxymethyl)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O7S/c1-25(2)13-15-30(24(32)33)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(31)27(4,18-37-38(34,35)36)21(26)9-12-29(22,28)6/h7,20-23,31H,8-18H2,1-6H3,(H,32,33)(H,34,35,36)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 |

Clave InChI |

XBZYWSMVVKYHQN-MYPRUECHSA-N |

SMILES isomérico |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)COS(=O)(=O)O)O |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)O)O)C)C)C2C1)C)C(=O)O)C |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

triterpenoid biosynthesis pathways in medicinal plants

An In-depth Technical Guide to Triterpenoid Biosynthesis Pathways in Medicinal Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637).[1][2] In medicinal plants, these compounds and their glycosylated forms, known as saponins, serve as crucial defense molecules and are responsible for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[3][4] Prominent examples include the ginsenosides (B1230088) from Panax ginseng, glycyrrhizin (B1671929) from Glycyrrhiza glabra (licorice), and asiaticoside (B1665284) from Centella asiatica.[1]

The biosynthesis of these complex molecules involves a multi-step enzymatic pathway, beginning with universal isoprenoid precursors and culminating in highly decorated and specific structures.[5][6] Understanding these pathways is paramount for the metabolic engineering of plants and microbial systems to enhance the production of these valuable compounds for pharmaceutical applications.[7][8] This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailed examinations of specific pathways in key medicinal plants, summaries of quantitative data, and detailed experimental protocols for pathway elucidation.

The Core this compound Biosynthesis Pathway

The journey to synthesizing triterpenoids begins with the formation of the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[9] Plants utilize two distinct pathways for this purpose: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.[10][11] For this compound biosynthesis, the cytosolic MVA pathway is the primary source of IPP and DMAPP.[7][12]

These C5 units are sequentially condensed to form farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.[13] Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256).[9]

This molecule, 2,3-oxidosqualene, is the critical branching point for the biosynthesis of both sterols and triterpenoids.[2] The cyclization of 2,3-oxidosqualene, catalyzed by a diverse family of enzymes called oxidosqualene cyclases (OSCs), is the first major diversification step, leading to the formation of various multicyclic triterpene skeletons.[3][9] In sterol biosynthesis, cycloartenol (B190886) synthase (CAS) is the key enzyme in plants. For this compound saponin (B1150181) biosynthesis, other OSCs like β-amyrin synthase (bAS), α-amyrin synthase (aAS), lupeol (B1675499) synthase (LUP), and dammarenediol-II synthase (DDS) produce the foundational skeletons for the vast array of triterpenoids found in nature.[5]

Following cyclization, these basic skeletons undergo a series of extensive modifications, primarily oxidation and glycosylation. Cytochrome P450 monooxygenases (CYP450s) introduce hydroxyl groups and other oxidative decorations to the triterpene backbone, significantly increasing their structural diversity.[1][6] Subsequently, UDP-dependent glycosyltransferases (UGTs) attach sugar moieties to these oxidized aglycones, forming the final saponin products.[5][6] Glycosylation enhances the water solubility, stability, and biological activity of these compounds.[5]

Specific Pathways in Prominent Medicinal Plants

Ginsenoside Biosynthesis in Panax ginseng (Ginseng)

Ginsenosides are the primary active compounds in ginseng and are responsible for its renowned medicinal properties.[14] They are dammarane-type this compound saponins, classified mainly into protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types.[14]

The biosynthesis pathway begins with the cyclization of 2,3-oxidosqualene by a specific OSC, dammarenediol-II synthase (DDS) , to form dammarenediol-II.[15] This intermediate is then hydroxylated at different positions by specific CYP450 enzymes. Protopanaxadiol synthase (PPDS) , a CYP450 from the CYP716A family, hydroxylates dammarenediol-II at the C-12 position to produce PPD.[5] In a parallel branch, protopanaxatriol synthase (PPTS) , another CYP450 (CYP716A family), hydroxylates dammarenediol-II at the C-6 position to yield PPT.[5]

Finally, a series of UGTs catalyze the glycosylation at various positions (C-3, C-6, C-20) of the PPD and PPT aglycones to generate the vast diversity of ginsenosides.[12][16]

| Plant/Culture | Compound | Titer/Content | Reference(s) |

| P. ginseng hairy roots | Ginsenosides | Up to 12-fold increase with elicitors | [15] |

| Engineered Yeast | Protopanaxadiol | ~1.5 g/L | N/A |

| P. ginseng roots (4-year) | Total Ginsenosides | ~20-40 mg/g dry weight | [10] |

Glycyrrhizin Biosynthesis in Glycyrrhiza glabra (Licorice)

Glycyrrhizin is an oleanane-type this compound saponin responsible for the characteristic sweet taste and pharmacological effects of licorice root.[17] Its biosynthesis involves the cyclization of 2,3-oxidosqualene to β-amyrin by the OSC β-amyrin synthase (bAS) .[18]

The β-amyrin skeleton then undergoes a series of two critical oxidation steps at the C-11 and C-30 positions, catalyzed by two distinct CYP450 enzymes. First, CYP88D6 acts as a β-amyrin 11-oxidase, converting β-amyrin to 11-oxo-β-amyrin.[18][19] Following this, CYP72A154 oxidizes the C-30 methyl group of 11-oxo-β-amyrin to a carboxyl group, forming glycyrrhetinic acid.[18]

The final step is the attachment of two molecules of glucuronic acid to the C-3 hydroxyl group of glycyrrhetinic acid, a reaction catalyzed by UGTs, to produce glycyrrhizin.[17]

References

- 1. Frontiers | this compound Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. This compound Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptomic profiling reveals MEP pathway contributing to ginsenoside biosynthesis in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ginsenosides in Panax genus and their biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Metabolic Engineering of Glycyrrhizin Pathway by Over-Expression of Beta-amyrin 11-Oxidase in Transgenic Roots of Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Diversity and Classification of Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Triterpenoids represent one of the largest and most structurally diverse classes of natural products, with over 20,000 known structures.[1] Derived from a C30 isoprenoid precursor, these compounds exhibit a remarkable variety of biological activities, making them a focal point for research in pharmacology, medicine, and biotechnology. Their functions in plants range from defense against pests and pathogens to hormonal regulation.[2][3][4] For humans, they offer a wealth of potential as anti-inflammatory, anticancer, and antiviral agents.[1][5][6] This guide provides an in-depth exploration of the structural diversity, classification, biosynthesis, and analysis of triterpenoids.

The Genesis of Structural Diversity

The immense structural variety of triterpenoids originates from a common C30 precursor, (S)-2,3-epoxysqualene (also known as 2,3-oxidosqualene), which is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm.[7][8] The diversification process can be understood as a two-stage sequence: scaffold generation followed by structural modifications.

-

Scaffold Generation by Oxidosqualene Cyclases (OSCs): The first crucial step is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[9][10] These enzymes orchestrate a series of complex carbocation-driven reactions to form the foundational carbon skeletons. Depending on the specific OSC, over 100 different cyclical scaffolds can be produced, establishing the initial framework for diversity.[9][10] In animals and fungi, a single OSC, lanosterol (B1674476) synthase (LAS), produces lanosterol as the precursor to all steroids.[11][12] Plants, however, possess a wider array of OSCs. The primary precursor for plant sterols is cycloartenol (B190886), formed by cycloartenol synthase (CAS).[2][13][14][15] Many plants also possess LAS, indicating dual pathways for sterol biosynthesis.[13][14][16] Other OSCs produce the precursors for the vast array of non-steroidal triterpenoids.

-

Scaffold Modification: Following cyclization, the basic triterpenoid skeletons undergo extensive "tailoring" or modification reactions, which dramatically expands their structural and functional diversity.[9][11] The key enzymes involved in this stage are:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes introduce hydroxyl groups (oxidation) at various positions on the this compound backbone. This is often the first and most critical modification, as it provides attachment points for further functionalization.[2][11][17]

-

UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties (glycosylation) to the hydroxylated aglycones.[11][17] The resulting compounds, known as this compound saponins (B1172615), have increased water solubility and altered biological activities.[11][17]

-

Acyltransferases (ACTs) and Methyltransferases (MTs): These enzymes add acyl and methyl groups, respectively, further diversifying the structures.[9]

-

This multi-step process results in three main classes of triterpenoids found in nature: free triterpenes, acylated forms, and the extensively varied glycosylated forms (saponins).[1]

Classification of Triterpenoids

Triterpenoids are primarily classified based on the number of rings in their carbon skeleton. While acyclic, monocyclic, bicyclic, and tricyclic forms exist, the vast majority and most studied triterpenoids are tetracyclic (four rings) or pentacyclic (five rings).[1][5][12]

Major this compound Skeletons

The table below summarizes the major tetracyclic and pentacyclic this compound skeletons, along with representative compounds.

| Class | Skeleton Type | Representative Compounds | Key Structural Features |

| Tetracyclic | Lanostane | Lanosterol, Ganoderic acids | Methylated steroid skeleton; precursor in animals/fungi. |

| Cycloartane | Cycloartenol | Contains a cyclopropane (B1198618) ring; precursor in plants.[2] | |

| Dammarane | Dammarenediol II, Ginsenosides | Often found in Panax ginseng.[2] | |

| Cucurbitane | Cucurbitacin E | Highly oxidized; known for bitter taste and cytotoxicity.[5] | |

| Tirucallane | Tirucalladienol | Isomeric to euphane-type skeletons.[1] | |

| Pentacyclic | Lupane | Lupeol, Betulinic acid | Features a five-membered E-ring.[5] |

| Oleanane | β-Amyrin, Oleanolic acid, Glycyrrhizin | One of the most common pentacyclic skeletons.[5] | |

| Ursane | α-Amyrin, Ursolic acid, Asiatic acid | Isomeric to oleanane, differing in methyl group positions.[5] | |

| Friedelane | Friedelin | Characterized by a rearranged methyl group backbone.[5] | |

| Hopane | Hopene | Common in bacteria (hopanoids) and ferns.[12] |

Biosynthetic Pathways

The biosynthesis of triterpenoids is a complex process beginning with the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated from the mevalonate (MVA) pathway.[7] These C5 units are assembled into the C30 precursor, squalene, which is then epoxidized to form 2,3-oxidosqualene. The pathway then diverges dramatically at the cyclization step.

Biological Activities

The structural diversity of triterpenoids correlates with a wide spectrum of biological activities. Different skeletal types and functional group modifications confer distinct pharmacological properties.

| This compound Class/Example | Primary Biological Activities | Mechanism of Action (Examples) |

| Oleananes (Oleanolic acid, Glycyrrhizin) | Anti-inflammatory, Hepatoprotective, Antiviral[5][6] | Inhibition of NF-κB pathway, modulation of inflammatory cytokines.[5] |

| Ursanes (Ursolic acid, Asiatic acid) | Anticancer, Anti-inflammatory, Neuroprotective[5][18] | Induction of apoptosis in cancer cells, antioxidant effects. |

| Lupanes (Betulinic acid, Lupeol) | Anticancer (especially melanoma), Anti-HIV[5][19] | Selective cytotoxicity against tumor cells, inhibition of viral entry. |

| Cucurbitanes (Cucurbitacins) | Potent Cytotoxic, Anticancer | Disruption of cytoskeleton, STAT3 signaling inhibition. |

| Dammaranes (Ginsenosides) | Adaptogenic, Immunomodulatory, Neuroprotective[2][19] | Modulation of neurotransmitter systems and immune cell function. |

| Friedelanes (Friedelin) | Anti-inflammatory, Analgesic | Inhibition of inflammatory enzymes like COX-2. |

Experimental Protocols

General Protocol for Isolation, Purification, and Characterization

This protocol provides a general workflow for isolating triterpenoids from plant material. Optimization is required based on the specific plant matrix and target compounds.

1. Extraction:

- Objective: To extract a broad range of metabolites, including triterpenoids, from the plant material.

- Procedure:

- Air-dry and grind the plant material (e.g., leaves, bark, roots) to a fine powder.

- Perform sequential maceration or Soxhlet extraction with solvents of increasing polarity. A common sequence is n-hexane (to remove lipids), followed by chloroform (B151607) or ethyl acetate (B1210297), and finally methanol (B129727) or ethanol. This compound aglycones are often found in the medium-polarity fractions, while saponins are in the polar fractions.

- Concentrate the extracts under reduced pressure using a rotary evaporator.

2. Fractionation:

- Objective: To separate the crude extract into simpler fractions based on polarity.

- Procedure:

- Suspend the polar extract (e.g., methanol extract) in water.

- Perform liquid-liquid partitioning sequentially with solvents like chloroform, ethyl acetate, and n-butanol.

- The n-butanol fraction is often enriched with this compound saponins.[20] The chloroform and ethyl acetate fractions typically contain free triterpenoids and less polar derivatives.

3. Purification:

- Objective: To isolate individual compounds from the enriched fractions.

- Procedure:

- Subject the desired fraction to column chromatography (CC) using a stationary phase like silica (B1680970) gel.[20][21]

- Elute the column with a gradient solvent system (e.g., increasing methanol in chloroform) to separate compounds based on polarity.

- Monitor the separation using Thin Layer Chromatography (TLC).

- Combine fractions containing the same compound(s) and re-chromatograph using different systems (e.g., Sephadex LH-20 for size exclusion, or preparative HPLC) until pure compounds are obtained.[20]

4. Structural Characterization:

- Objective: To elucidate the chemical structure of the isolated pure compounds.

- Procedure:

- Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental formula.[22]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[21]

- ¹H NMR: Provides information on the number and type of protons.

- ¹³C NMR: Provides information on the number and type of carbon atoms.

- 2D NMR (COSY, HSQC, HMBC, NOESY): Establishes connectivity between protons and carbons to build the complete molecular structure.[22]

- Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information on functional groups (e.g., hydroxyl, carbonyl) and conjugation, respectively.[22][23]

Protocol for Quantitative Analysis by UPLC-MS/MS

This protocol describes a method for the simultaneous quantification of multiple triterpenoids in a sample, a common requirement for quality control of herbal medicines or extracts.[24][25]

1. Sample Preparation:

- Accurately weigh the powdered sample (e.g., 100 mg).

- Add a defined volume of extraction solvent (e.g., 10 mL of 80% methanol).

- Extract using an ultrasonic bath for a specified time (e.g., 30 minutes).[26]

- Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions (Example):

- System: Ultra-Performance Liquid Chromatography (UPLC) coupled with a Triple Quadrupole Mass Spectrometer (QqQ MS).[24]

- Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).[26]

- Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.[24]

- Flow Rate: 0.8 - 1.0 mL/min.[26]

- Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode depending on the analytes.

- Analysis Mode: Multiple Reaction Monitoring (MRM). For each target this compound, a specific precursor ion to product ion transition is monitored. This provides high selectivity and sensitivity.

- Optimization: For each compound, optimize the cone voltage and collision energy to achieve the most sensitive and stable MRM transition.[24]

4. Quantification:

- Prepare a series of standard solutions of known concentrations for each target this compound.

- Generate a calibration curve for each analyte by plotting peak area against concentration.

- Inject the prepared sample and determine the peak area for each target this compound.

- Calculate the concentration of each this compound in the sample by interpolating its peak area on the corresponding calibration curve. The method should be validated for linearity, precision, repeatability, stability, and recovery.[24][26]

References

- 1. Classification, biosynthesis, and biological functions of triterpene esters in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 3. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. foodstruct.com [foodstruct.com]

- 6. Therapeutic Capabilities of Triterpenes and Triterpenoids in Immune and Inflammatory Processes: A Review [mdpi.com]

- 7. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Evolution of Structural Diversity of Triterpenoids [frontiersin.org]

- 10. Evolution of Structural Diversity of Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound Biosynthesis and Engineering in Plants [frontiersin.org]

- 12. Triterpene - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 16. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. iosrjournals.org [iosrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Qualitative and quantitative analysis of triterpenoids in different tissues of Pulsatilla chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Sources of Bioactive Triterpenoid Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids are a large and structurally diverse class of natural products, derived from a C30 isoprenoid precursor. With over 20,000 known compounds, they are widely distributed in terrestrial plants, marine organisms, and fungi.[1] Many triterpenoids exhibit a remarkable range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and hepatoprotective effects, making them a focal point for drug discovery and development.[2][3] This guide provides a comprehensive overview of the natural sources of key bioactive triterpenoids, quantitative data on their abundance, detailed experimental protocols for their isolation, and an examination of their molecular mechanisms of action through key signaling pathways.

Major Classes and Natural Sources of Bioactive Triterpenoids

Triterpenoids are classified based on their carbocyclic skeletons. The most common are pentacyclic triterpenoids, which include the lupane, oleanane, and ursane (B1242777) groups. Tetracyclic triterpenoids, such as those of the lanostane (B1242432) type, are also of significant interest.[4]

Terrestrial Plants

Plants are the most prolific source of bioactive triterpenoids. These compounds can be found in various parts of the plant, including the leaves, bark, roots, and fruits.[2]

-

Oleanolic Acid (Oleanane-type): Abundant in olive oil, Syzygium species, and various medicinal herbs. It is known for its anti-inflammatory, antitumor, and hepatoprotective properties.[5]

-

Ursolic Acid (Ursane-type): Found in a wide variety of plants, including apple peels, rosemary, sage, and basil.[6] It demonstrates significant anticancer, anti-inflammatory, and antioxidative effects.[7]

-

Betulinic Acid (Lupane-type): Primarily isolated from the bark of the white birch tree (Betula pubescens). It is a promising anticancer agent that can induce apoptosis in various cancer cell lines.[8][9]

-

Asiatic Acid (Ursane-type): A major constituent of Centella asiatica (Gotu Kola), a plant used extensively in traditional medicine for wound healing and skin disorders.[10][11]

Fungi

Certain fungi, particularly medicinal mushrooms, are a rich source of unique triterpenoids.

-

Ganoderic Acids (Lanostane-type): A class of highly oxygenated triterpenoids found in Ganoderma species, such as Ganoderma lucidum (Reishi mushroom).[12] They are known for their antitumor, immunomodulatory, and anti-hepatitis activities.[13]

Marine Organisms

The marine environment also offers a diverse array of bioactive triterpenoids, found in organisms like sponges, sea cucumbers, and algae.[1]

Quantitative Data on Triterpenoid Content

The concentration of triterpenoids in natural sources can vary significantly based on the species, geographical location, harvesting time, and the plant part used. The following tables summarize quantitative data from various studies.

| This compound | Natural Source | Plant Part | Extraction Method | Yield | Reference |

| Lupeol (B1675499) | Derris scandens | - | Soxhlet (Ethanol) | 40.72 ± 0.40 mg/100g | [14] |

| Lupeol | Albizia procera | - | Soxhlet (Ethanol) | 21.44 ± 0.89 mg/100g | [14] |

| Lupeol | Rhizophora mucronata | Bark | - | 3.34 µg/mg of ethyl acetate (B1210297) extract | [15] |

| Total Triterpenoids | Rosa laevigata Michx. | Fruit | Microwave-Assisted | 62.48 ± 0.25 mg/g | [16] |

| Total Triterpenoids | Carya cathayensis Sarg. | Husks | Ultrasound-Assisted | 33.92 ± 0.52 mg/g | [17] |

Experimental Protocols: Extraction, Isolation, and Characterization

The successful isolation of pure bioactive triterpenoids from their natural matrix is a critical step in their study and development as therapeutic agents. A general workflow is presented below, followed by detailed methodologies for each key stage.

General Experimental Workflow

Caption: General workflow for the extraction and isolation of bioactive triterpenoids.

Detailed Methodologies

1. Sample Preparation:

-

Collection: Plant or fungal material is collected and identified.

-

Drying: The material is typically air-dried or oven-dried at a low temperature (e.g., 40-60°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction: The choice of extraction method depends on the stability of the target compounds and the desired efficiency.

-

Soxhlet Extraction: A traditional method involving continuous extraction with a solvent. For example, in the extraction of lupeol from Derris scandens, ethanolic extraction using a Soxhlet apparatus is employed.[14]

-

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasound to enhance extraction efficiency. For the extraction of triterpenoids from Carya cathayensis husks, UAE with a surfactant was optimized.[17]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. An optimized MAE for triterpenoids from Rosa laevigata Michx. fruit used 69% ethanol (B145695) for 12 minutes.[16]

-

Alkalinized Ethanol Extraction: A selective method for acidic triterpenes involves using a 2% sodium hydroxide (B78521) solution in 95% ethanol at room temperature, followed by acid-base partitioning.[18]

3. Purification and Isolation: Crude extracts contain a complex mixture of compounds, requiring further purification.

-

Solvent Partitioning: The crude extract is sequentially partitioned with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Column Chromatography: This is a crucial step for separating individual compounds.

-

Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).[19]

-

Macroporous Resin Chromatography: Resins like AB-8 can be used to purify triterpenoids from crude extracts. After loading the extract, the column is washed, and the triterpenoids are eluted with a solvent like 75% ethanol.[17]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of compounds to achieve high purity. A C18 column is commonly used with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water.[20]

4. Structural Elucidation: The structure of the isolated pure compound is determined using spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

Signaling Pathways of Key Bioactive Triterpenoids

Bioactive triterpenoids exert their pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Betulinic Acid: Induction of Apoptosis

Betulinic acid is a potent inducer of apoptosis in cancer cells, often acting through the mitochondrial pathway.[8][21] It can suppress the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[9] This suppression leads to the activation of downstream apoptotic effectors.

Caption: Betulinic acid induces apoptosis via inhibition of PI3K/Akt and modulation of mitochondrial proteins.

Ursolic Acid: Multi-Pathway Targeting in Cancer

Ursolic acid has been shown to target multiple signaling pathways involved in cancer progression.[22] It can inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[23] Additionally, it can suppress the NF-κB signaling pathway, which is involved in inflammation and tumorigenesis.[7]

Caption: Ursolic acid inhibits cancer cell proliferation by targeting multiple key signaling pathways.

Asiatic Acid: Promotion of Wound Healing

Asiatic acid, from Centella asiatica, promotes wound healing by influencing various phases of the repair process.[11] It stimulates collagen synthesis and fibroblast proliferation. A key mechanism involves the modulation of the TGF-β/Smad pathway, which plays a crucial role in extracellular matrix (ECM) deposition and tissue remodeling.[10][24]

Caption: Asiatic acid promotes wound healing by activating the TGF-β/Smad signaling pathway.

Conclusion and Future Outlook

Natural sources remain an invaluable reservoir for the discovery of novel bioactive compounds. Triterpenoids, with their vast structural diversity and potent biological activities, represent a particularly promising class of molecules for the development of new pharmaceuticals. This guide has provided a technical overview of their natural sources, quantitative analysis, isolation methodologies, and mechanisms of action. Future research should focus on the discovery of new triterpenoids from underexplored natural sources, the development of more efficient and sustainable extraction and purification techniques, and further elucidation of their complex pharmacological mechanisms. The continued investigation of these remarkable compounds holds significant promise for addressing a wide range of human diseases.

References

- 1. Bioactive Usual and Unusual Triterpenoids Derived from Natural Sources Used in Traditional Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ir.avinuty.ac.in [ir.avinuty.ac.in]

- 16. Extraction and isolation of polyhydroxy triterpenoids from Rosa laevigata Michx. fruit with anti-acetylcholinesterase and neuroprotection properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. maxapress.com [maxapress.com]

- 18. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]

- 23. helping4cancer.com [helping4cancer.com]

- 24. researchgate.net [researchgate.net]

The Pharmacological Landscape of Pentacyclic Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacyclic triterpenoids, a class of naturally occurring compounds ubiquitously found in the plant kingdom, have garnered significant scientific attention for their broad spectrum of pharmacological activities. Possessing a characteristic five-ring carbon skeleton, these molecules, including prominent members like ursolic acid, oleanolic acid, betulinic acid, and lupeol (B1675499), exhibit potent anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. Their therapeutic potential stems from their ability to modulate a complex network of intracellular signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways, and to induce apoptosis in pathological cells. This technical guide provides an in-depth overview of the core pharmacological properties of pentacyclic triterpenoids, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Core Pharmacological Properties

Pentacyclic triterpenoids exert a wide array of biological effects, making them attractive candidates for the development of novel therapeutics for various chronic diseases.

1.1. Anti-Cancer Activity

A significant body of research has demonstrated the potent anti-cancer effects of pentacyclic triterpenoids against a multitude of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and suppression of angiogenesis (the formation of new blood vessels that feed tumors).[1][2]

1.2. Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. Pentacyclic triterpenoids have shown remarkable anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[3] For instance, lupeol has been shown to inhibit the production of pro-inflammatory cytokines.[4]

1.3. Anti-Diabetic Potential

Several pentacyclic triterpenoids have demonstrated promising anti-diabetic effects. Their mechanisms include improving insulin (B600854) sensitivity, protecting pancreatic β-cells, and modulating glucose metabolism.[5] The streptozotocin (B1681764) (STZ)-nicotinamide induced diabetic rat model is a commonly used method to evaluate the anti-diabetic potential of these compounds.[5][6][7][8]

1.4. Neuroprotective Actions

The neuroprotective effects of pentacyclic triterpenoids are an emerging area of interest. These compounds have shown the ability to protect neurons from damage induced by oxidative stress and excitotoxicity, suggesting their potential in the management of neurodegenerative diseases.[9][10] In vitro models using glutamate-induced excitotoxicity are often employed to screen for neuroprotective agents.[10][11][12][13]

Quantitative Data on Pharmacological Activity

The cytotoxic and anti-inflammatory activities of pentacyclic triterpenoids are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.

Table 1: Anti-Cancer Activity of Pentacyclic Triterpenoids (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |

| Ursolic Acid | PC-3 (Prostate) | 15.5 | 48h | MTT | [14] |

| THP-1 (Leukemia) | 12.8 | 48h | MTT | [14] | |

| HeLa (Cervical) | 21.2 | 48h | MTT | [14] | |

| A-549 (Lung) | 25.7 | 48h | MTT | [14] | |

| Oleanolic Acid | MCF-7 (Breast) | 4.0 | 72h | Not Specified | [15] |

| MDA-MB-453 (Breast) | 6.5 | 72h | Not Specified | [15] | |

| HepG2 (Liver) | 31.94 µg/mL | 48h | MTT | [16] | |

| Betulinic Acid | Neuroblastoma (pooled) | 14-17 µg/mL (approx. 30.7-37.3 µM) | 3 days | Morphological Change | [9] |

| Melanoma (various) | 2.21 - 15.94 | Not Specified | Not Specified | [17] | |

| Lupeol | SW480 (Colorectal) | 106.3 (24h), 90.2 (48h) | 24h, 48h | CCK-8 | [18] |

| HCT116 (Colorectal) | 62.0 (24h), 53.3 (48h) | 24h, 48h | CCK-8 | [18] | |

| DLD-1 (Colorectal) | >60 | 48h | MTT | [19] | |

| RKO (Colorectal) | >60 | 48h | MTT | [19] |

Table 2: Anti-Inflammatory Activity of Oleanolic Acid and its Derivative (IC50 Values)

| Compound | Parameter | IC50 (µg/mL) | Incubation Time | Cell Line | Reference |

| Oleanolic Acid | NO Inhibition | 31.28 ± 2.01 (48h), 42.91 ± 0.27 (72h) | 48h, 72h | RAW264.7 | [20] |

| OADP (Oleanolic Acid Derivative) | NO Inhibition | 1.09 ± 0.01 (48h), 0.95 ± 0.01 (72h) | 48h, 72h | RAW264.7 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of pentacyclic triterpenoids.

3.1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of the pentacyclic triterpenoid for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Incubate overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[21]

-

3.2. Western Blot for NF-κB p65 Nuclear Translocation

Western blotting is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts.

-

SDS-PAGE: Load equal amounts of nuclear protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[22][23][24][25]

-

3.3. Mitochondrial Membrane Potential (MMP) Assay

Changes in MMP are an early indicator of apoptosis.

-

Principle: The fluorescent dye JC-1 accumulates in the mitochondria of healthy cells and forms red fluorescent aggregates. In apoptotic cells with a collapsed MMP, JC-1 remains as green fluorescent monomers. The ratio of red to green fluorescence is used to quantify the MMP.

-

Procedure:

-

Cell Treatment: Treat cells with the pentacyclic this compound for the desired time.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope or a flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in MMP.[26]

-

3.4. Streptozotocin-Nicotinamide Induced Diabetes Model in Rats

This model is used to induce a form of type 2 diabetes.

-

Principle: Streptozotocin (STZ) is toxic to pancreatic β-cells, while nicotinamide (B372718) provides partial protection, resulting in a state of hyperglycemia and impaired insulin secretion.

-

Procedure:

-

Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week.

-

Fasting: Fast the rats for 12-16 hours prior to induction.

-

Nicotinamide Administration: Administer nicotinamide (e.g., 60-290 mg/kg, i.p.) 15-30 minutes before STZ injection.

-

STZ Administration: Administer a single dose of STZ (e.g., 45-65 mg/kg, i.p. or i.v.) dissolved in cold citrate (B86180) buffer (pH 4.5).

-

Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals (e.g., 72 hours and then weekly) to confirm the diabetic state (typically blood glucose > 250 mg/dL).[5][6][7][8]

-

3.5. In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.

-

Principle: Excessive glutamate (B1630785) stimulation leads to an influx of calcium ions, triggering a cascade of events that result in neuronal death. Neuroprotective compounds can mitigate this damage.

-

Procedure:

-

Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., PC12).

-

Pre-treatment: Pre-treat the cells with the pentacyclic this compound for a specified period (e.g., 12-24 hours).

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 30 mM) for a defined duration.

-

Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

-

Data Analysis: Compare the viability of cells treated with the test compound to that of untreated, glutamate-exposed cells to determine the neuroprotective effect.[10][11][12][13]

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of pentacyclic triterpenoids are underpinned by their interaction with and modulation of complex intracellular signaling pathways. This section provides diagrams of key pathways and experimental workflows to visualize these interactions and research processes.

4.1. Signaling Pathway Diagrams

Caption: NF-κB Signaling Pathway and its Inhibition by Pentacyclic Triterpenoids.

References

- 1. mdpi.com [mdpi.com]

- 2. An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 5. Streptozotocin-nicotinamide-induced diabetes in the rat. Characteristics of the experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review). | Semantic Scholar [semanticscholar.org]

- 8. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betulinic acid induces apoptosis in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 12. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lupeol inhibits growth and migration in two human colorectal cancer cell lines by suppression of Wnt–β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The dietary terpene lupeol targets colorectal cancer cells with constitutively active Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

Triterpenoid Saponins: A Comprehensive Technical Guide to Chemical Composition and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triterpenoid saponins (B1172615) are a structurally diverse class of naturally occurring glycosides with a wide array of significant biological activities. This technical guide provides an in-depth exploration of their chemical composition, including the classification of their aglycone structures and common sugar moieties. It further delves into their multifaceted bioactivities, with a focus on anticancer, anti-inflammatory, and immunomodulatory effects. Detailed experimental protocols for the extraction, isolation, structural elucidation, and bioactivity assessment of this compound saponins are presented to aid researchers in their practical application. Additionally, key signaling pathways modulated by these compounds, such as the NF-κB and MAPK pathways, are visually represented and discussed, offering insights into their mechanisms of action at the molecular level. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Composition of this compound Saponins

This compound saponins are complex amphiphilic glycosides, which consist of a lipophilic this compound aglycone, known as a sapogenin, and a hydrophilic sugar (glycone) moiety.[1] Their structural diversity arises from the variety of the this compound skeleton, the number and type of sugar residues, and the nature of their linkages.[1]

The this compound aglycone is a C30 isoprenoid unit.[2] These aglycones are classified based on their carbon skeleton, with the most common being pentacyclic triterpenoids.[3] The major classes include oleanane, ursane, lupane, and dammarane (B1241002) types.[3][4]

The sugar chains are typically attached to the C-3 position of the aglycone via an ether linkage.[5] this compound saponins are classified as monodesmosidic if they have a single sugar chain, or bidesmosidic if they possess two sugar chains, with the second chain often attached at the C-28 position through an ester linkage.[6][7] The sugar moieties commonly found include D-glucose, D-galactose, L-rhamnose, L-arabinose, D-xylose, and D-glucuronic acid.[2]

Data Presentation: this compound Aglycone Skeletons and Common Sugar Moieties

Table 1: Major this compound Aglycone Skeletons

| Aglycone Skeleton | Basic Structure | Key Features | Representative Compounds |

| Oleanane | Pentacyclic | Two methyl groups at C-20.[8] | Oleanolic acid, Hederagenin, Gypsogenin |

| Ursane | Pentacyclic | Methyl groups at C-19 and C-20.[8] | Ursolic acid, Asiatic acid |

| Lupane | Pentacyclic | Isopropyl group at C-19, five-membered E-ring.[3] | Lupeol, Betulinic acid |

| Dammarane | Tetracyclic | Side chain at C-17. | Protopanaxadiol, Protopanaxatriol |

| Hopane | Pentacyclic | Five-membered E-ring. | Hopenol B |

| Tirucallane | Tetracyclic | Stereochemistry differs from lanostane. | Tirucallol |

Table 2: Common Sugar Moieties in this compound Saponins

| Sugar Moiety | Abbreviation | Type |

| D-Glucose | Glc | Hexose |

| D-Galactose | Gal | Hexose |

| L-Rhamnose | Rha | Deoxyhexose |

| L-Arabinose | Ara | Pentose |

| D-Xylose | Xyl | Pentose |

| D-Glucuronic acid | GlcA | Uronic Acid |

Bioactivity of this compound Saponins

This compound saponins exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents.[6][9] Their bioactivities are influenced by the structure of the aglycone and the nature and number of the attached sugar moieties.[6]

Key bioactivities include:

-

Anticancer Activity: Many this compound saponins have demonstrated significant cytotoxic effects against various cancer cell lines.[10] Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of tumor invasion and metastasis.[10][11] For instance, ginsenosides (B1230088) from Panax ginseng are well-known for their anticancer properties, modulating multiple signaling pathways involved in tumor progression.[10]

-

Anti-inflammatory Activity: this compound saponins have been shown to possess potent anti-inflammatory effects.[12] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[12][13] The anti-inflammatory action is often mediated through the inhibition of signaling pathways like NF-κB and MAPK.[9]

-

Immunomodulatory Effects: Certain saponins can modulate the immune system.[4] They can act as adjuvants, enhancing the immune response to antigens, which is a valuable property in vaccine development.[8] Some saponins can also stimulate the proliferation of lymphocytes and the production of cytokines.[4]

-

Antiviral Activity: Several this compound saponins have been reported to exhibit antiviral activities against a range of viruses by interfering with viral entry and replication.[2][7]

-

Antimicrobial and Antifungal Activity: These compounds can also display activity against various bacteria and fungi.[14]

Data Presentation: Bioactivities of Selected this compound Saponins

Table 3: Summary of this compound Saponin (B1150181) Bioactivities

| Saponin/Saponin-rich Extract | Plant Source | Bioactivity | Reference |

| Ginsenosides (e.g., Rg3, Rh2) | Panax ginseng | Anticancer, Immunomodulatory, Neuroprotective | [9][10] |

| Saikosaponins (e.g., Saikosaponin A) | Bupleurum spp. | Anti-inflammatory, Antiviral, Hepatoprotective | [9][15] |

| Hederacoside C, α-Hederin | Hedera helix | Expectorant, Antifungal | [14] |

| Escin | Aesculus hippocastanum | Anti-inflammatory, Vasoprotective | [6] |

| Glycyrrhizin | Glycyrrhiza glabra | Anti-inflammatory, Antiviral, Hepatoprotective | [8] |

| Asiaticoside | Centella asiatica | Wound healing, Neuroprotective | [14] |

Experimental Protocols

General Workflow for Extraction, Isolation, and Characterization

The extraction and purification of this compound saponins from plant material is a multi-step process that requires careful optimization to obtain pure compounds without degradation.

Detailed Methodologies

Protocol 1: Extraction and Preliminary Purification

-

Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Defatting: Extract the powdered material with a non-polar solvent like n-hexane or petroleum ether using a Soxhlet apparatus for 6-8 hours to remove lipids and pigments. Discard the solvent and air-dry the residue.

-

Extraction of Saponins: Extract the defatted plant material with 70-80% aqueous methanol or ethanol (B145695) by maceration, percolation, or Soxhlet extraction for 24-48 hours.

-

Concentration: Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This compound saponins are typically enriched in the n-butanol fraction.

-

Enrichment: Concentrate the n-butanol fraction to yield a saponin-rich extract.

Protocol 2: Isolation by Column Chromatography

-

Silica (B1680970) Gel Chromatography: Subject the saponin-rich extract to column chromatography on a silica gel column. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Macroporous Resin Chromatography: For further purification, apply the partially purified fractions to a macroporous resin column. Wash with deionized water to remove sugars and salts, then elute the saponins with a stepwise gradient of aqueous ethanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative reversed-phase HPLC (e.g., on a C18 column) with a gradient of acetonitrile-water or methanol-water as the mobile phase.

Protocol 3: Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and obtain information about the sugar sequence and aglycone structure using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), often coupled with tandem MS (MS/MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Obtain the proton and carbon spectra to identify the types of protons and carbons present.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): Use these experiments to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), long-range carbon-proton correlations (HMBC) for connecting structural fragments, and through-space proton-proton correlations (NOESY/ROESY) to determine stereochemistry and glycosidic linkages.

-

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the purified this compound saponin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Signaling Pathways Modulated by this compound Saponins

The biological effects of this compound saponins are exerted through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways by Saikosaponin A

Saikosaponin A, a prominent this compound saponin from Bupleurum species, exhibits potent anti-inflammatory activity.[9] In response to inflammatory stimuli like lipopolysaccharide (LPS), Saikosaponin A has been shown to inhibit the activation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[9]

The diagram below illustrates the inhibitory effect of Saikosaponin A on these pathways in LPS-stimulated macrophages.

As depicted, Saikosaponin A inhibits the phosphorylation of IκBα, which prevents the release and nuclear translocation of the NF-κB p65 subunit.[9] It also suppresses the phosphorylation of the key MAPK proteins: p38, JNK, and ERK.[9] The dual inhibition of these pathways leads to a significant reduction in the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[9]

Anticancer Mechanism: Ginsenoside-Mediated Apoptosis

Ginsenosides, the active saponins in ginseng, can induce apoptosis in cancer cells through multiple pathways. One of the key mechanisms involves the modulation of the PI3K/Akt signaling pathway and the Bcl-2 family of proteins, leading to the activation of the intrinsic mitochondrial apoptosis pathway.

Ginsenosides can inhibit the PI3K/Akt survival pathway, which in turn leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[16] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, causing the release of cytochrome c into the cytosol. Cytochrome c then triggers the activation of caspase-9, which subsequently activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.

Conclusion

This compound saponins represent a vast and promising source of bioactive compounds with significant therapeutic potential. Their complex chemical structures offer a wide scope for structure-activity relationship studies, and their diverse biological activities, particularly in the areas of oncology and inflammation, are of great interest for drug discovery and development. The methodologies and pathway analyses presented in this guide provide a framework for researchers to effectively isolate, characterize, and evaluate these valuable natural products. Further research into the precise molecular mechanisms and the development of efficient synthesis and delivery methods will be crucial in translating the therapeutic promise of this compound saponins into clinical applications.

References

- 1. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic Effects of this compound Saponins From Stauntonia chinensis via Selective Increase in Inhibitory Synaptic Response in Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A triterpene saponin from Tribulus terrestris attenuates apoptosis in cardiocyte via activating PKC signalling transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species [frontiersin.org]

- 8. research.monash.edu [research.monash.edu]

- 9. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. worldscientific.com [worldscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Triterpenoids in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triterpenoids, a large and structurally diverse class of natural products derived from the C30 precursor squalene, are pivotal components of plant defense systems. Their complex chemical structures and wide range of biological activities make them effective deterrents and toxins against a broad spectrum of herbivores and pathogens. This technical guide provides an in-depth exploration of the role of triterpenoids in plant defense, focusing on their biosynthesis, mechanisms of action, and the signaling pathways that regulate their production. Detailed experimental protocols for their extraction, analysis, and bioactivity assessment are also presented to facilitate further research and development in this field.

Biosynthesis and Chemical Diversity of Defensive Triterpenoids

The biosynthesis of triterpenoids begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs).[1][2][3] This initial step generates a remarkable variety of triterpene skeletons, which are then further modified by enzymes such as cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).[2][3] These modifications, including oxidation, hydroxylation, and glycosylation, give rise to the vast chemical diversity of triterpenoids, with over 20,000 different structures identified to date.[4] This structural diversity is a key feature of their defensive capabilities, allowing plants to produce a wide array of compounds with specific activities against different threats.

Mechanisms of Action in Plant Defense

Triterpenoids employ a variety of mechanisms to protect plants from herbivores and pathogens. Their modes of action can be broadly categorized as follows:

-

Antifeedant and Insecticidal Activity: Many triterpenoids act as feeding deterrents for insects, reducing the amount of damage they inflict on the plant.[5][6] Some are also directly toxic, leading to reduced growth, developmental abnormalities, or mortality in insect herbivores.[5][6][7] The lipophilic nature of many triterpenoids allows them to disrupt insect cell membranes and interfere with key physiological processes.

-

Antifungal and Antimicrobial Activity: Triterpenoids exhibit significant activity against a wide range of fungal and bacterial pathogens.[4][8][9] Their proposed mechanisms of action include the disruption of fungal cell membranes, leading to the leakage of cellular contents, and the inhibition of key enzymes.[10]

Quantitative Data on the Defensive Properties of Triterpenoids

The following tables summarize the quantitative data on the antifungal and insecticidal/antifeedant activities of various triterpenoids, providing a basis for comparison and further investigation.

Table 1: Antifungal Activity of Triterpenoids (Minimum Inhibitory Concentration - MIC)

| Triterpenoid | Fungal Species | MIC (µg/mL) | Reference |

| Betulinic Acid Derivative | Pathogenic Yeasts | 4 - 16 | [4] |

| Ursolic Acid Derivative | Pathogenic Yeasts | 16 - 32 | [4] |

| Friedelin | Trichophyton rubrum | 62.5 | [9] |

| Friedelin | Curvularia lunata | 62.5 | [9] |

| Betulinic Acid | Candida albicans | 16 - 512 | [8] |

| Oleanolic Acid | Candida albicans | 16 - 512 | [8] |

| Compound 1 (from Schefflera minutiflora) | Candida albicans | 32.67 | [11] |

| Compound 3 (from Schefflera minutiflora) | Candida albicans | 38.81 | [11] |

Table 2: Insecticidal and Antifeedant Activity of Triterpenoids

| This compound/Saponin | Insect Species | Activity Metric | Value (µg/mL or µg/cm²) | Reference |

| Monodesmoside 1 | Plutella xylostella | Antifeedant (DC₅₀) | 733.67 - 844.77 | [6] |

| Monodesmoside 2 | Plutella xylostella | Antifeedant (DC₅₀) | 733.67 - 844.77 | [6] |

| Monodesmoside 5 | Plutella xylostella | Antifeedant (DC₅₀) | 733.67 - 844.77 | [6] |

| Bidesmoside 3 & 4 | Plutella xylostella | Antifeedant (DC₅₀) | 1284.35 - 2053.98 | [6] |

| Bidesmoside 6 & 7 | Plutella xylostella | Antifeedant (DC₅₀) | 1183.72 - 1990.96 | [6] |

| Monodesmoside 1 | Plutella xylostella | Insecticidal (LC₅₀) | 1462.78 - 1785.96 | [6] |

| Monodesmoside 2 | Plutella xylostella | Insecticidal (LC₅₀) | 1462.78 - 1785.96 | [6] |

| Monodesmoside 5 | Plutella xylostella | Insecticidal (LC₅₀) | 1462.78 - 1785.96 | [6] |

| Bidesmoside 3 & 4 | Plutella xylostella | Insecticidal (LC₅₀) | 2219.22 - 3050.51 | [6] |

| Bidesmoside 6 & 7 | Plutella xylostella | Insecticidal (LC₅₀) | 2219.22 - 3050.51 | [6] |

| Gedunin | Helicoverpa armigera | Growth Inhibition (EC₅₀) | 50.8 | [5] |

| Gedunin | Spodoptera litura | Growth Inhibition (EC₅₀) | 40.4 | [5] |

| Melianodiol | Aedes aegypti | Larvicidal (LC₅₀) | 14.44 | [5] |

| Toosendanin | Spodoptera litura | Antifeedant | 100% at 0.01% | [5] |

| Urs-12-ene-28-carboxy-3β-octadecanoate | Spodoptera litura | Antifeedant | Potent at 50 µg/cm² | [12] |

| Olean-12-ene-28-carboxy-3β-hexadecanoate | Spodoptera litura | Antifeedant | Potent at 50 µg/cm² | [12] |

Signaling Pathways Regulating this compound Biosynthesis

The production of triterpenoids as a defense response is tightly regulated by complex signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).[13][14]

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is a key regulator of plant defenses against necrotrophic pathogens and herbivorous insects.[11][15] The core of this pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[1][16][17] In the absence of a threat, JAZ proteins bind to and repress MYC2, preventing the transcription of JA-responsive genes.[1][17] Upon herbivore attack or pathogen infection, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is synthesized and binds to the SCFCOI1 complex.[17] This binding event targets the JAZ repressors for degradation via the 26S proteasome, thereby releasing MYC2 to activate the expression of downstream genes, including those involved in this compound biosynthesis.[17][18]

Salicylic Acid (SA) Signaling Pathway and Crosstalk with JA Signaling

The SA signaling pathway is crucial for defense against biotrophic and hemibiotrophic pathogens.[19][20] A key regulator in this pathway is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).[19][21] Upon pathogen recognition and SA accumulation, NPR1 moves to the nucleus and interacts with TGA transcription factors to activate the expression of defense-related genes.[19][21][22]

The JA and SA signaling pathways often exhibit an antagonistic relationship, a phenomenon known as crosstalk.[1][3][13] This crosstalk allows the plant to fine-tune its defense response, prioritizing one pathway over the other depending on the type of attacker. For example, high levels of SA can suppress the JA signaling pathway, and vice versa.[23][24] This antagonism is mediated by several molecular players, including the transcription factor WRKY70 and NPR1, which can repress JA-responsive gene expression.[2][24]

Experimental Protocols

Extraction and Purification of Triterpenoids

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a generalized method for the efficient extraction of triterpenoids from dried plant material.[6][14][25][26]

-

Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Mix the powdered plant material with an appropriate solvent (e.g., 70-95% ethanol) at a solid-to-liquid ratio of 1:10 to 1:50 (g/mL).[25][26]

-

Place the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Perform the extraction at a controlled temperature (e.g., 30-70°C) for a specified duration (e.g., 30-60 minutes) with a specific ultrasonic power (e.g., 160-400 W).[14]

-

-

Separation: Centrifuge the mixture to separate the supernatant containing the extracted triterpenoids from the solid plant residue.

-

Concentration: Concentrate the supernatant using a rotary evaporator under reduced pressure to remove the solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of triterpenoids from a crude extract using column chromatography.[27][28][29]

-

Column Preparation: Pack a glass column with a suitable adsorbent, such as silica (B1680970) gel, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate (B1210297) or methanol).

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired triterpenoids.

-

Pooling and Concentration: Pool the fractions containing the purified triterpenoids and concentrate them using a rotary evaporator.

Analysis of Triterpenoids by HPLC-PDA

This protocol outlines a general method for the analysis and quantification of triterpenoids using High-Performance Liquid Chromatography with a Photodiode Array detector.[10][30][31][32]

-

Sample Preparation:

-

Dissolve the dried this compound extract in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and chloroform).[33]

-

Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[30]

-

-

HPLC Conditions:

-

Column: A C18 or C30 reversed-phase column is commonly used.[30]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small amount of formic or acetic acid to improve peak shape) is typical.[10]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: Set the PDA detector to a low wavelength (205-210 nm) for triterpenoids that lack a strong chromophore.[31]

-

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the triterpenoids in the sample.

Bioassays for Defensive Activity

Protocol 3: Antifungal Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of triterpenoids against fungal pathogens.[9][34][35][36][37]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound sample in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the this compound that visibly inhibits fungal growth.

Protocol 4: Insect Antifeedant Leaf Dip Bioassay

This protocol is used to assess the antifeedant activity of triterpenoids against insect herbivores.[4][12][38][39][40]

-

Sample Preparation: Prepare different concentrations of the this compound sample in a suitable solvent (e.g., acetone).

-

Leaf Disc Treatment: Dip leaf discs of a host plant into the this compound solutions for a few seconds and allow them to air dry. A solvent-only dip serves as a control.

-

Bioassay: Place a treated leaf disc in a petri dish with a single, pre-starved insect larva.

-

Data Collection: After a set period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed by the insect.

-

Calculation: Calculate the feeding deterrence index to quantify the antifeedant activity.

Conclusion and Future Perspectives

Triterpenoids represent a vast and largely untapped reservoir of natural compounds with significant potential in agriculture and medicine. Their role as key players in plant defense is well-established, and ongoing research continues to unveil the intricate details of their biosynthesis, regulation, and mechanisms of action. The development of advanced analytical and synthetic biology tools will further accelerate the discovery and utilization of these valuable molecules. For drug development professionals, the diverse biological activities of triterpenoids offer promising leads for the development of new therapeutic agents. For researchers in plant science, a deeper understanding of the regulation of this compound biosynthesis could pave the way for engineering crops with enhanced resistance to pests and diseases, contributing to a more sustainable agricultural future.

References

- 1. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 3. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scholars@Duke publication: In vivo interaction between NPR1 and transcription factor TGA2 leads to salicylic acid-mediated gene activation in Arabidopsis. [scholars.duke.edu]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journalspress.com [journalspress.com]